molecular formula C19H19NO3 B6411142 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1261979-53-6

3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%

Cat. No. B6411142
CAS RN: 1261979-53-6
M. Wt: 309.4 g/mol
InChI Key: WKKGWFKQAGOBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% (3-MPCPBA), is a chemical compound used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of studies, ranging from biochemical and physiological effects to laboratory experiments.

Scientific Research Applications

3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, such as drug development and biochemical studies. It has been used as an inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme involved in the metabolism of endocannabinoids. It has also been used as a substrate for the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used in studies of the role of the endocannabinoid system in pain, inflammation, and anxiety.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is not fully understood, but it is believed to act as an inhibitor of FAAH, which is an enzyme involved in the metabolism of endocannabinoids. By inhibiting FAAH, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% increases the levels of endocannabinoids, such as anandamide, in the body. This increase in endocannabinoid levels is thought to be responsible for the effects of 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% on pain, inflammation, and anxiety.
Biochemical and Physiological Effects
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain, inflammation, and anxiety in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and reduce the expression of pro-inflammatory genes. In addition, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been shown to reduce the expression of COX-2, an enzyme involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. It is also a stable compound, which makes it suitable for long-term storage. However, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has some limitations as well. It is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, which can limit its use in organic synthesis.

Future Directions

There are a number of potential future directions for 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% research. One potential direction is to further investigate the effects of 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% on pain, inflammation, and anxiety. It could also be used to study the role of the endocannabinoid system in other diseases and conditions. In addition, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% could be used to develop novel drugs for the treatment of pain, inflammation, and anxiety. Finally, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% could be used to develop new laboratory techniques for the synthesis of other compounds.

Synthesis Methods

3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is synthesized through an aldol condensation reaction between 3-methyl-4-hydroxybenzoic acid and 3-pyrrolidin-1-yl-propionic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 140°C for 4 hours. The reaction yields 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% as a white solid with a purity of 95%.

properties

IUPAC Name

3-methyl-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-11-16(19(22)23)7-8-17(13)14-5-4-6-15(12-14)18(21)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKGWFKQAGOBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692089
Record name 2-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid

CAS RN

1261979-53-6
Record name 2-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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